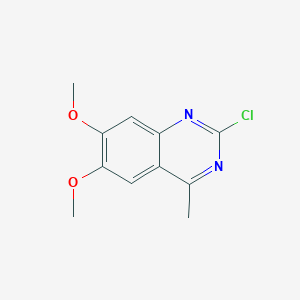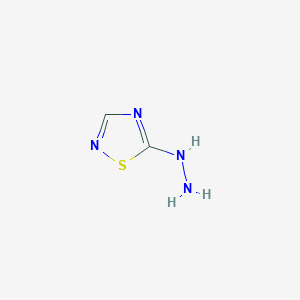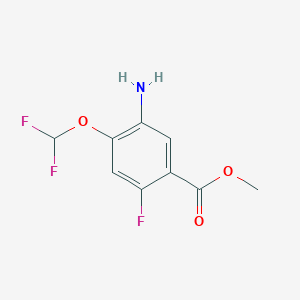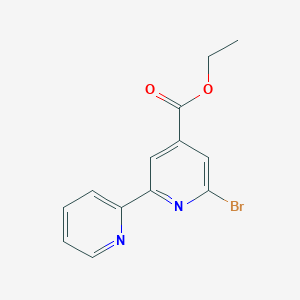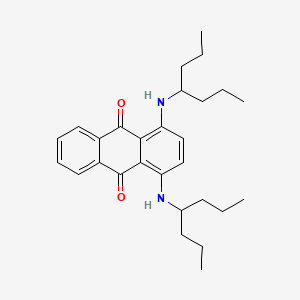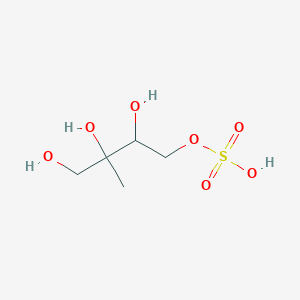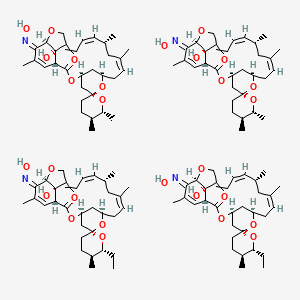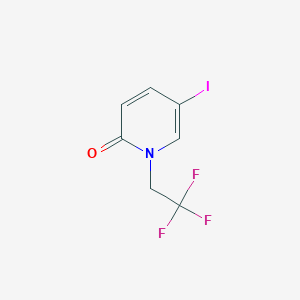
1-(6-Methoxyquinolin-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxyquinolin-4-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 6-position and an ethanol group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxyquinolin-4-yl)ethanol typically involves the reaction of 6-methoxyquinoline with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylene oxide ring opens and attaches to the quinoline nitrogen.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through crystallization or distillation.
化学反応の分析
Types of Reactions
1-(6-Methoxyquinolin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products
Oxidation: 1-(6-Methoxyquinolin-4-yl)acetic acid.
Reduction: 1-(6-Methoxy-1,2,3,4-tetrahydroquinolin-4-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(6-Methoxyquinolin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 1-(6-Methoxyquinolin-4-yl)ethanol involves its interaction with various biological targets. The compound can intercalate into DNA, disrupting the replication process of microorganisms. It also inhibits key enzymes involved in the metabolic pathways of parasites, leading to their death. The methoxy and ethanol groups enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
Quinine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent with a quinoline core.
Cinchonine: A natural alkaloid with a quinoline ring.
Uniqueness
1-(6-Methoxyquinolin-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the ethanol group at the 4-position enhances its solubility and reactivity compared to other quinoline derivatives.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-(6-methoxyquinolin-4-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-5-6-13-12-4-3-9(15-2)7-11(10)12/h3-8,14H,1-2H3 |
InChIキー |
KODITWIHGOTBMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=C(C=CC2=NC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


